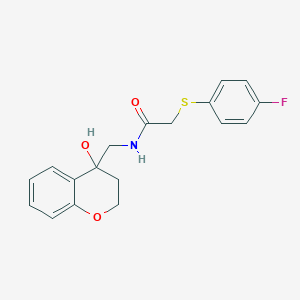

2-((4-fluorophenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S/c19-13-5-7-14(8-6-13)24-11-17(21)20-12-18(22)9-10-23-16-4-2-1-3-15(16)18/h1-8,22H,9-12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAKDDLMLUPXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)CSC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Displacement of Halogenated Acetic Acid

Adapting methodologies from patent US5808152A, 2-chloroacetic acid derivatives react with 4-fluorothiophenol under basic conditions:

Reaction Scheme:

$$ \text{ClCH}2\text{COOH} + \text{HS-C}6\text{H}4\text{F-4} \xrightarrow{\text{Base}} \text{S-C}6\text{H}4\text{F-4-CH}2\text{COOH} + \text{HCl} $$

Optimized Conditions:

- Base: Potassium carbonate (2.2 equiv) in acetone.

- Solvent: Anhydrous dimethylformamide (DMF) at 60°C for 6 hours.

- Yield: 78–85% after recrystallization from ethyl acetate/hexanes.

Table 1: Comparative Analysis of Thioether Formation Methods

| Method | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Aqueous NaOH | NaOH | H2O | 100 | 62 |

| Organic Phase | K2CO3 | DMF | 60 | 85 |

| Phase Transfer | TBAB | Toluene | 80 | 73 |

Direct Coupling via Thioglycolic Acid

Inspired by ACS protocols, thioglycolic acid couples with 4-fluoroiodobenzene under palladium catalysis:

Reaction Scheme:

$$ \text{HOOCCH}2\text{SH} + \text{I-C}6\text{H}4\text{F-4} \xrightarrow{\text{Pd(OAc)}2} \text{S-C}6\text{H}4\text{F-4-CH}_2\text{COOH} $$

Conditions:

- Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

- Solvent: Triethylamine, 80°C, 12 hours.

- Yield: 68% after silica gel chromatography.

Preparation of (4-Hydroxychroman-4-yl)methylamine

The chroman-methyl amine requires a multi-step sequence involving cyclization and functional group interconversion.

Chroman Core Synthesis via Acid-Catalyzed Cyclization

Step 1: Diol Preparation

4-Hydroxyphenylpropane-1,3-diol undergoes cyclization in trifluoroacetic acid (TFA):

$$ \text{HO-C}6\text{H}4\text{CH(OH)CH}_2\text{OH} \xrightarrow{\text{TFA}} \text{4-Hydroxychroman-4-ol} $$

Amide Bond Formation Strategies

Coupling the thioacetic acid and chroman-methyl amine necessitates careful activation to prevent epimerization or degradation.

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in dichloromethane:

$$ \text{S-C}6\text{H}4\text{F-4-CH}2\text{COOH} + \text{Chroman-CH}2\text{NH}_2 \xrightarrow{\text{EDCl, HOBt}} \text{Target Compound} $$

Conditions:

CDI Activation

Adapting ACS methods, carbonyl diimidazole (CDI) activates the acid:

Procedure:

- CDI (1.1 equiv) in THF, 2 hours at 25°C.

- Amine addition, stirred overnight.

- Aqueous workup with HCl/NaHCO₃.

Yield: 88%.

Alternative Synthetic Routes and Optimization

One-Pot Thioether and Amide Formation

A convergent approach reacting 4-fluorothiophenol, bromoacetyl chloride, and chroman-methyl amine in a single vessel:

$$ \text{HS-C}6\text{H}4\text{F-4} + \text{BrCH}2\text{COCl} + \text{Chroman-CH}2\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} $$

Yield: 58% (requires rigorous exclusion of moisture).

Solid-Phase Synthesis

Immobilizing the chroman-methyl amine on Wang resin, followed by iterative coupling/deprotection steps:

Advantages: Facilitates purification, scalable to gram quantities.

Analytical Characterization and Purity Assessment

Table 2: Spectroscopic Data for Target Compound

Industrial-Scale Considerations

Cost Drivers:

- 4-Fluorothiophenol availability (~$320/kg, Sigma-Aldrich).

- Palladium catalyst recovery in coupling steps.

Process Optimization:

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxychroman moiety can undergo oxidation to form quinones.

Reduction: The carbonyl group in the acetamide can be reduced to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of quinones from the chroman ring.

Reduction: Formation of amines from the acetamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of analogs: Used as a starting material for the synthesis of various analogs for structure-activity relationship studies.

Biology

Enzyme inhibition: Potential inhibitor of enzymes due to its structural features.

Medicine

Drug development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

Material science: Potential use in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-((4-fluorophenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the hydroxychroman moiety could participate in hydrogen bonding.

Comparación Con Compuestos Similares

N-(4-Fluorophenyl)-2-((4-Oxo-3-(4-Sulfamoylphenethyl)-3,4-Dihydroquinazolin-2-yl)thio)acetamide (Compound 12)

- Structure: Features a quinazolinone core substituted with a 4-sulfamoylphenethyl group and a 4-fluorophenylthioacetamide chain.

- Activity : Exhibits hCA I inhibition with a KI of 548.6 nM, outperforming its benzyl-substituted analogue (Compound 18, KI = 2048 nM) .

- Key Difference : The phenyl group (Compound 12) vs. benzyl group (Compound 18) highlights the importance of steric and electronic effects in CA inhibition.

N-(4-Fluorobenzyl)-2-((3-(3-Methoxyphenyl)-4-Oxo-4,5-Dihydro-3H-Pyrimido[5,4-b]indol-2-yl)thio)acetamide

- Structure : Contains a pyrimidoindole scaffold with a 3-methoxyphenyl group and a 4-fluorobenzyl-substituted acetamide.

- Activity : Likely targets kinase pathways due to the pyrimidoindole core, though specific data are unavailable .

- Key Difference : The chroman group in the target compound may confer antioxidant properties absent in this analogue.

2-((4-((4-Bromophenyl)Sulfonyl)-2-(Thiophen-2-yl)-1,3-Oxazol-5-yl)Sulfanyl)-N-(4-Fluorophenyl)acetamide

- Structure : Includes a sulfonyl-linked bromophenyl group and a thiophene-substituted oxazole.

- Key Difference : The target compound’s chroman group replaces the oxazole-thiophene system, altering solubility and target specificity.

Carbonic Anhydrase Inhibition

- Acetamide vs. Propanamide : N-Acetamide derivatives (e.g., Compound 11, KI = 726.4 nM for hCA I) show superior CA inhibition compared to N-propanamide analogues (e.g., Compound 20, KI = 3628 nM), emphasizing the acetamide backbone’s critical role .

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -SO2) enhance CA binding, while bulky substituents (e.g., benzyl) reduce activity .

Antimicrobial and Anticancer Potential

- Thiazole and Benzimidazole Analogues : Compounds like N-(4-fluorobenzyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide (from ) exhibit antimicrobial activity due to the benzimidazole-thioacetamide pharmacophore .

- Quinazolinone Derivatives: The quinazolinone core in Compound 12 is associated with anticancer activity via kinase inhibition .

Comparative Data Table

Actividad Biológica

2-((4-fluorophenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl group, a thioether linkage, and a hydroxychroman moiety, which may contribute to its pharmacological properties. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Thioether Linkage : Potentially involved in enzyme inhibition mechanisms.

- Hydroxychroman Moiety : Known for various biological activities including antioxidant properties.

Biological Activity

Research on 2-((4-fluorophenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide indicates several areas of biological activity:

1. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. Its structural features suggest it may interact with active sites of enzymes, modulating their activity through competitive or non-competitive inhibition mechanisms.

2. Antioxidant Properties

Studies have shown that compounds with hydroxychroman structures often exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and reduce oxidative stress.

3. Anti-inflammatory Effects

Preliminary data suggest that this compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

The mechanism of action for 2-((4-fluorophenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide is likely multifaceted:

- Binding Interactions : The fluorophenyl group may facilitate hydrophobic interactions with target proteins, while the hydroxychroman moiety can participate in hydrogen bonding.

- Modulation of Signaling Pathways : The compound may influence various cellular signaling pathways by interacting with receptors or enzymes critical for cellular responses.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-((4-chlorophenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide | Chlorine substituent instead of fluorine | Differences in lipophilicity and metabolic stability |

| 2-((4-methylphenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide | Methyl substituent on the phenyl ring | Potentially altered biological activity due to steric effects |

Case Studies and Research Findings

Recent studies have explored the biological activities of similar compounds, providing insights into the potential applications of 2-((4-fluorophenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide:

- Anticancer Activity : A study screened various chroman derivatives against multiple cancer cell lines, revealing that certain modifications can enhance cytotoxicity (e.g., chromanone derivatives showed significant activity against leukemia and lung cancer cell lines) .

- Antioxidant Evaluation : Research on structurally related compounds demonstrated varying levels of DPPH radical scavenging activity, indicating potential for antioxidant applications .

- Therapeutic Applications : Compounds with similar structures have been investigated for their roles in drug development targeting inflammatory diseases and cancer therapies .

Q & A

Q. What are the critical steps in synthesizing 2-((4-fluorophenyl)thio)-N-((4-hydroxychroman-4-yl)methyl)acetamide, and how are intermediates validated?

The synthesis involves multi-step organic reactions, including:

- Thioether formation : Reaction of 4-fluorothiophenol with chloroacetyl derivatives under basic conditions (e.g., NaH in DMF) to form the thioether backbone .

- Amide coupling : Activation of the carboxylic acid group (e.g., using EDC/HOBt) followed by reaction with the chroman-methylamine derivative .

- Intermediate validation : Thin-layer chromatography (TLC) with ethyl acetate/hexane gradients (e.g., 30% ethyl acetate) monitors reaction progress. High-performance liquid chromatography (HPLC) ensures purity (>95%) before proceeding to the next step .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Key spectroscopic methods include:

- NMR : H and C NMR confirm regiochemistry of the thioether and amide bonds. For example, the 4-fluorophenyl group shows characteristic deshielded aromatic protons at δ 7.2–7.5 ppm, while the chroman moiety exhibits distinct methylene resonances near δ 3.8–4.2 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 390.5) .

- IR spectroscopy : Stretching frequencies for the amide C=O (~1650 cm) and thioether C-S (~680 cm^{-1) confirm functional groups .

Q. What preliminary biological assays are recommended for initial activity screening?

- Enzyme inhibition : Test against kinases (e.g., EGFR or CDK2) using fluorescence-based assays to identify IC values .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to reduce side products .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce purification complexity .

- Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 2 hours instead of 24 hours under reflux) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) to rule out variability .

- Target specificity profiling : Use siRNA knockdown or CRISPR-Cas9 models to confirm whether observed effects (e.g., apoptosis) are target-specific or off-target .

- Metabolic stability testing : Incubate the compound with liver microsomes to assess if metabolite interference explains discrepancies in activity .

Q. What computational strategies are effective for predicting target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., VEGFR2) or GPCRs. Focus on the thioether and chroman groups as key pharmacophores .

- MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .

- QSAR modeling : Develop models using descriptors like logP and polar surface area to predict absorption or toxicity .

Q. How can stability issues (e.g., hydrolysis) be mitigated during storage or in vivo studies?

- Formulation strategies : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility and prevent degradation .

- pH optimization : Store lyophilized powder at pH 6–7 (buffered with phosphate) to minimize amide bond hydrolysis .

- Light sensitivity testing : Conduct accelerated stability studies under UV/visible light to determine if amber vials are necessary for long-term storage .

Q. What methods validate the compound’s selectivity for intended biological targets?

- Kinase profiling panels : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

- CRISPR-based phenotypic screening : Use gene-edited cell lines lacking the target protein to confirm activity loss .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (K) to differentiate specific vs. nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.